N-(2-methoxydibenzofuran-3-yl)methanesulfonamide
Overview
Description
N-(2-methoxydibenzofuran-3-yl)methanesulfonamide is a compound that belongs to the class of dibenzofuran derivatives Dibenzofuran is a heterocyclic organic compound that consists of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzofuran-3-yl)methanesulfonamide typically involves the following steps:
Formation of 2-methoxydibenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonamide group: This step involves the reaction of 2-methoxydibenzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzofuran-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
N-(2-methoxydibenzofuran-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as an enzyme inhibitor, particularly against cathepsin D and cathepsin L.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cathepsin D and cathepsin L enzymes, which are involved in various cellular processes. The compound binds to the active site of these enzymes, preventing their normal function and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-butyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl)methanesulfonamide: Known for its antiarrhythmic properties.
2-methoxydibenzofuran: A simpler derivative used in various chemical syntheses.
Uniqueness
N-(2-methoxydibenzofuran-3-yl)methanesulfonamide stands out due to its specific structural features that confer unique biological activities, particularly its potential as an enzyme inhibitor and its cytotoxic effects against cancer cells .
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-14-7-10-9-5-3-4-6-12(9)19-13(10)8-11(14)15-20(2,16)17/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCMKXTZPXWWMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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